Ac-Somatotropin (7-13)

Catalog No.
S13933993
CAS No.
85684-24-8
M.F
C37H57N11O13
M. Wt
863.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Somatotropin (7-13)

CAS Number

85684-24-8

Product Name

Ac-Somatotropin (7-13)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C37H57N11O13

Molecular Weight

863.9 g/mol

InChI

InChI=1S/C37H57N11O13/c1-18(2)13-23(45-30(54)22(11-8-12-41-37(39)40)44-35(59)27(17-49)43-20(4)50)32(56)46-24(14-21-9-6-5-7-10-21)33(57)48-26(16-29(52)53)34(58)47-25(15-28(38)51)31(55)42-19(3)36(60)61/h5-7,9-10,18-19,22-27,49H,8,11-17H2,1-4H3,(H2,38,51)(H,42,55)(H,43,50)(H,44,59)(H,45,54)(H,46,56)(H,47,58)(H,48,57)(H,52,53)(H,60,61)(H4,39,40,41)/t19-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CHKYESPOXFHBLY-YJJSATQUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)C

Ac-Somatotropin (7-13) is a synthetic analog of human growth hormone, specifically a fragment derived from the 7th to the 13th amino acids of the growth hormone sequence. Its chemical formula is C37H57N11O13C_{37}H_{57}N_{11}O_{13}, indicating it consists of 37 carbon atoms, 57 hydrogen atoms, 11 nitrogen atoms, and 13 oxygen atoms . This compound is designed to mimic the biological activities of natural growth hormone while potentially offering improved pharmacological properties.

– Anatomy & Physiology - Oregon State University" class="citation ml-xs inline" data-state="closed" href="https://open.oregonstate.education/aandp/chapter/2-3-chemical-reactions/" rel="nofollow noopener" target="_blank"> .

The stability and reactivity of Ac-Somatotropin can be influenced by environmental factors such as pH, temperature, and the presence of catalysts or inhibitors.

Ac-Somatotropin (7-13) exhibits significant biological activity similar to that of natural growth hormone. It primarily functions by binding to growth hormone receptors, initiating a cascade of intracellular signaling pathways that promote:

  • Growth and Development: Stimulating linear growth in bones and tissues.
  • Metabolic Regulation: Enhancing protein synthesis, lipolysis (fat breakdown), and glucose metabolism.
  • Cellular Functions: Influencing cellular proliferation and differentiation processes.

Research indicates that this fragment may retain some biological efficacy while potentially having a reduced side effect profile compared to full-length growth hormone .

The synthesis of Ac-Somatotropin (7-13) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of protected amino acids to a growing peptide chain. Key steps include:

  • Activation of Amino Acids: Using coupling agents to activate amino acids for bond formation.
  • Peptide Bond Formation: Sequentially adding amino acids while removing protective groups after each addition.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin support and purified using techniques like high-performance liquid chromatography (HPLC).

This approach ensures high purity and yield of the desired peptide fragment .

Ac-Somatotropin (7-13) has potential applications in various fields:

  • Medical Therapeutics: As a treatment for growth hormone deficiencies or disorders related to growth regulation.
  • Anti-Aging Research: Investigated for its potential role in promoting tissue regeneration and metabolic health in aging populations.
  • Sports Medicine: Explored for its anabolic effects on muscle growth and recovery in athletic contexts.

Its unique properties may also allow for targeted delivery systems in drug formulations .

Ac-Somatotropin (7-13) shares similarities with several other peptides and hormones involved in growth regulation. A comparison with these compounds highlights its unique features:

Compound NameStructure TypeUnique Features
Human Growth HormoneFull-length proteinBroader range of biological activities
Insulin-like Growth Factor 1PeptidePrimarily involved in mediating effects of growth hormone
SomatostatinCyclic peptideInhibits growth hormone secretion
GhrelinPeptideStimulates appetite and GH release

Ac-Somatotropin (7-13) is unique due to its specific sequence which may confer distinct pharmacokinetic properties compared to full-length human growth hormone while retaining essential biological functions .

Determinants of Bioactive Conformation

The 7-13 fragment (sequence: Ser-Arg-Leu-Phe-Asp-Asn-Ala) derives its functional properties from a macrocyclic structure stabilized by intramolecular interactions. Computational simulations reveal that an ionic bond between the Arg8 (position 8) and Asp11 (position 11) residues forms a constrained loop encompassing residues 8–11. This structural motif is critical for insulin-potentiating activity, as truncation to residues 9–13 abolishes membrane-stabilizing effects. Comparative studies of overlapping fragments demonstrate that the 7-13 sequence achieves optimal balance between conformational stability and receptor interaction.

Table 1: Biological Activity of hGH-Derived Fragments

FragmentKey Structural FeatureInsulin-Potentiating Activity
hGH(6-13)Includes Pro6Moderate
hGH(7-13)Arg8-Asp11 macrocycleHigh
hGH(8-13)Retains macrocycleHigh
hGH(9-13)Lacks Arg8-Asp11 interactionNone

Residue-Specific Contributions

  • Arg8: Serves as the cationic anchor for the macrocycle. Substitution with neutral residues disrupts membrane interactions.
  • Asp11: Forms the anionic counterpart to Arg8. Mutations here reduce peptide stability by >70%.
  • Phe10: Hydrophobic side chain enhances lipid bilayer penetration, facilitating cell membrane stabilization.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

13

Exact Mass

863.41373092 g/mol

Monoisotopic Mass

863.41373092 g/mol

Heavy Atom Count

61

Dates

Last modified: 08-10-2024

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